molecular formula C25H21BrO5 B5345077 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate

Cat. No. B5345077
M. Wt: 481.3 g/mol
InChI Key: IFCKSQVNUJLPAE-PKNBQFBNSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate, also known as DMAB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMAB is a member of the benzophenone family and is a yellow crystalline powder.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate is not well understood. However, studies have suggested that it may act by inhibiting the production of inflammatory cytokines and modulating the immune response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, it has been shown to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate is its versatility in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for the development of new drugs and materials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate. One potential area of research is the development of new drugs based on this compound's anti-inflammatory and anti-cancer properties. Another area of research is the development of new materials based on this compound's unique chemical properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis method of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate involves the condensation of 3,4-dimethoxybenzaldehyde and 2-bromo-4-methylbenzoic acid in the presence of a base catalyst. This reaction leads to the formation of this compound, which can be purified through recrystallization.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the development of new materials such as polymers and liquid crystals.

properties

IUPAC Name

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-methylphenyl] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrO5/c1-16-8-12-22(31-25(28)18-6-4-5-7-20(18)26)19(14-16)21(27)11-9-17-10-13-23(29-2)24(15-17)30-3/h4-15H,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCKSQVNUJLPAE-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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